Acetophenone,3,4-diamino-2-chloro-

Description

BenchChem offers high-quality Acetophenone,3,4-diamino-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone,3,4-diamino-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

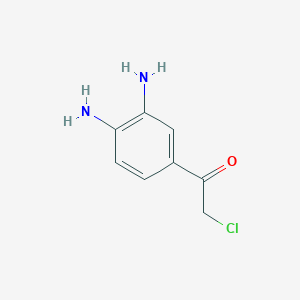

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-1-(3,4-diaminophenyl)ethanone |

InChI |

InChI=1S/C8H9ClN2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4,10-11H2 |

InChI Key |

NMJVWDZFUZKNHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-1-(3,4-diaminophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 2-chloro-1-(3,4-diaminophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The proposed synthetic route is a multi-step process commencing with the oxidation of 3,4-dinitrotoluene, followed by the formation of an acid chloride, an Arndt-Eistert homologation to introduce the chloroacetyl moiety, and concluding with the selective reduction of the dinitro intermediate. This guide presents detailed experimental protocols, quantitative data where available, and visual aids to facilitate comprehension and execution by skilled researchers in the field of organic synthesis.

Overall Synthetic Pathway

The synthesis of 2-chloro-1-(3,4-diaminophenyl)ethanone is proposed to proceed through a five-step sequence, as illustrated in the workflow diagram below. This pathway was designed based on established and reliable organic transformations to ensure a high probability of success.

Caption: Proposed five-step synthetic workflow for 2-chloro-1-(3,4-diaminophenyl)ethanone.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Oxidation of 3,4-Dinitrotoluene to 3,4-Dinitrobenzoic Acid

The selective oxidation of the methyl group of 3,4-dinitrotoluene is a critical first step. Based on a patented process, nitric acid can be employed as the oxidizing agent[1].

Experimental Protocol:

-

A mixture of isomeric dinitrotoluenes (containing 3,4-dinitrotoluene) is heated with 30% nitric acid.

-

The reaction mixture is heated at 170°C for 4.5 hours.

-

After cooling, the reaction mixture is treated with benzene.

-

The precipitated crude 3,4-dinitrobenzoic acid is collected by filtration, washed with benzene, and dried.

-

For purification, the crude product is dissolved in a sodium carbonate solution and extracted with benzene to remove unreacted dinitrotoluenes.

-

The aqueous layer is then acidified with dilute sulfuric acid to precipitate pure 3,4-dinitrobenzoic acid, which is collected by filtration, washed, and dried.

| Reactant/Reagent | Molar Ratio (relative to 3,4-dinitrotoluene) |

| 3,4-Dinitrotoluene | 1 |

| 30% Nitric Acid | Excess |

Note: While a specific yield for the oxidation of pure 3,4-dinitrotoluene is not provided in the cited literature, the process is described as providing the product in high yield.

Step 2: Synthesis of 3,4-Dinitrobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation. A documented procedure utilizes oxalyl chloride for this purpose[2].

Experimental Protocol:

-

To a solution of 3,4-dinitrobenzoic acid (0.25 mole) in 500 ml of benzene, add oxalyl chloride (0.51 mole) and pyridine (1 ml).

-

The reaction is allowed to proceed, presumably at room temperature, until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3,4-dinitrobenzoyl chloride as an oil, which can be used in the next step without further purification.

| Reactant/Reagent | Molar Ratio (relative to 3,4-Dinitrobenzoic Acid) |

| 3,4-Dinitrobenzoic Acid | 1 |

| Oxalyl Chloride | 2.04 |

| Pyridine | Catalytic |

| Benzene | Solvent |

Steps 3 & 4: Arndt-Eistert Synthesis of 2-Chloro-1-(3,4-dinitrophenyl)ethanone

This two-part step involves the formation of a diazoketone intermediate, which is then converted to the final α-chloroketone. The Arndt-Eistert reaction is a well-established method for the homologation of carboxylic acids[1][3][4]. The subsequent reaction with hydrogen chloride provides the desired product.

Experimental Protocol:

-

Diazoketone Formation: An ethereal solution of diazomethane is prepared from a suitable precursor (e.g., Diazald®) using established safety protocols. The solution of 3,4-dinitrobenzoyl chloride in a suitable anhydrous solvent (e.g., diethyl ether) is added dropwise to the cooled (0°C) diazomethane solution. An excess of diazomethane is typically used to react with the hydrogen chloride byproduct and prevent the formation of the α-chloroketone at this stage[4]. The reaction is monitored for the disappearance of the acid chloride.

-

α-Chloroketone Formation: Once the formation of the 2-diazo-1-(3,4-dinitrophenyl)ethanone is complete, the excess diazomethane is carefully quenched (e.g., with acetic acid). Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an anhydrous solvent is added, to effect the conversion of the diazoketone to 2-chloro-1-(3,4-dinitrophenyl)ethanone[5]. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

| Reactant/Reagent | Molar Ratio (relative to 3,4-Dinitrobenzoyl Chloride) |

| 3,4-Dinitrobenzoyl Chloride | 1 |

| Diazomethane | >2 |

| Hydrogen Chloride | Stoichiometric to diazoketone |

Note: The Arndt-Eistert synthesis and subsequent reaction with HCl are generally high-yielding, though specific yields for this substrate are not available in the searched literature.

Step 5: Reduction of 2-Chloro-1-(3,4-dinitrophenyl)ethanone

The final and most delicate step is the selective reduction of the two nitro groups in the presence of the α-chloroketone functionality. Stannous chloride (SnCl₂) in the presence of a strong acid is a classic and effective reagent for the reduction of aromatic nitro groups and is known for its chemoselectivity in certain cases[6].

Caption: Final reduction step to yield the target compound.

Experimental Protocol:

-

Dissolve 2-chloro-1-(3,4-dinitrophenyl)ethanone in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid portion-wise to the solution of the dinitro compound, maintaining the temperature with an ice bath. A significant molar excess of SnCl₂ is required for the reduction of both nitro groups.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reduction.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled and the pH is carefully adjusted with a strong base (e.g., NaOH or NH₄OH) to precipitate the tin salts.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-chloro-1-(3,4-diaminophenyl)ethanone.

-

The product can be further purified by crystallization or column chromatography.

| Reactant/Reagent | Molar Ratio (relative to Dinitro Intermediate) |

| 2-Chloro-1-(3,4-dinitrophenyl)ethanone | 1 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ~6-10 |

| Concentrated Hydrochloric Acid | Solvent/Reagent |

Note: The yield for this specific reduction has not been reported in the searched literature. Careful control of the reaction conditions is necessary to avoid side reactions, such as reduction of the ketone or dehalogenation.

Data Summary

The following table summarizes the key transformations and reagents for the synthesis of 2-chloro-1-(3,4-diaminophenyl)ethanone.

| Step | Starting Material | Key Reagents | Product |

| 1 | 3,4-Dinitrotoluene | Nitric Acid | 3,4-Dinitrobenzoic Acid |

| 2 | 3,4-Dinitrobenzoic Acid | Oxalyl Chloride, Pyridine | 3,4-Dinitrobenzoyl Chloride |

| 3 & 4 | 3,4-Dinitrobenzoyl Chloride | 1. Diazomethane; 2. HCl | 2-Chloro-1-(3,4-dinitrophenyl)ethanone |

| 5 | 2-Chloro-1-(3,4-dinitrophenyl)ethanone | Stannous Chloride, HCl | 2-Chloro-1-(3,4-diaminophenyl)ethanone |

Conclusion

This technical guide outlines a plausible and chemically sound synthetic route for the preparation of 2-chloro-1-(3,4-diaminophenyl)ethanone. The proposed pathway relies on a series of well-established organic reactions. While specific yield and characterization data for each intermediate and the final product require experimental determination, this guide provides a robust framework for researchers and professionals in the field of drug development to undertake the synthesis of this valuable intermediate. Standard laboratory safety precautions should be strictly adhered to, particularly when handling hazardous reagents such as nitric acid, oxalyl chloride, diazomethane, and concentrated hydrochloric acid.

References

- 1. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

In-depth Technical Guide: 2-chloro-3,4-diaminoacetophenone (CAS 717910-84-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2-chloro-3,4-diaminoacetophenone , with the CAS number 717910-84-4, is a substituted acetophenone. Its chemical structure consists of an acetophenone core with a chloro group at the 2-position of the acetyl chain and two amino groups at the 3 and 4 positions of the phenyl ring.

Chemical Properties

A summary of the basic chemical properties for 2-chloro-3,4-diaminoacetophenone is provided in the table below.

| Property | Value | Source |

| CAS Number | 717910-84-4 | Internal Database |

| IUPAC Name | 2-chloro-1-(3,4-diaminophenyl)ethanone | Internal Database |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCl)N)N | [1] |

| InChI Key | NMJVWDZFUZKNHA-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | [1] |

| logP (Predicted) | 1 | [1] |

Synthesis and Experimental Data

Detailed, peer-reviewed experimental protocols for the synthesis of 2-chloro-3,4-diaminoacetophenone are not available in the public scientific literature based on the conducted searches. Similarly, quantitative experimental data such as percentage yields, purity analysis (e.g., HPLC, NMR), and detailed spectroscopic data could not be located.

For drug development professionals, the lack of established synthetic routes and characterization data indicates that this compound may be a novel or less-explored chemical entity. Researchers interested in this molecule would likely need to develop a synthetic pathway and fully characterize the compound. A potential synthetic approach could involve the chlorination of 3,4-diaminoacetophenone or the reduction of a dinitro precursor followed by chlorination, though no specific procedures for this target molecule have been published.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity of 2-chloro-3,4-diaminoacetophenone. Consequently, its mechanism of action, potential therapeutic targets, and any involvement in cellular signaling pathways are unknown. Researchers in drug discovery would need to perform initial biological screenings to determine if this compound possesses any interesting pharmacological properties.

Logical Workflow for Future Research

Given the scarcity of data, a logical workflow for researchers interested in 2-chloro-3,4-diaminoacetophenone would be as follows:

Caption: Proposed research workflow for 2-chloro-3,4-diaminoacetophenone.

This whitepaper serves as a summary of the currently available information on 2-chloro-3,4-diaminoacetophenone. The absence of detailed technical data highlights a significant gap in the scientific literature for this particular compound, presenting an opportunity for novel research in synthetic chemistry and drug discovery.

References

Technical Guide: Stability and Storage of 2-chloro-1-(3,4-diaminophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-1-(3,4-diaminophenyl)ethanone is a complex organic molecule featuring a reactive α-chloro ketone moiety and an electron-rich 3,4-diaminophenyl ring. This unique combination of functional groups makes the compound susceptible to various degradation pathways, necessitating careful consideration of its storage and handling to ensure its integrity for research and development purposes. This technical guide provides an in-depth analysis of the potential stability issues and offers recommendations for optimal storage conditions.

Chemical Structure and Inherent Instabilities

The stability of 2-chloro-1-(3,4-diaminophenyl)ethanone is primarily dictated by the reactivity of its two key functional groups:

-

Aromatic Diamine: The presence of two amino groups on the phenyl ring makes it highly susceptible to oxidation. Aromatic amines can be oxidized by atmospheric oxygen, light, and trace metal impurities, leading to the formation of colored degradation products and potential loss of activity. The rate of oxidation can be influenced by pH and the presence of oxidizing agents.

-

α-Chloro Ketone: The α-chloro ketone is a reactive electrophile and a potent alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This functionality can lead to hydrolysis, reaction with nucleophiles, and potential intramolecular reactions.

Predicted Degradation Pathways

Based on the reactivity of its constituent functional groups, several degradation pathways can be postulated for 2-chloro-1-(3,4-diaminophenyl)ethanone.

Oxidation of the Diaminophenyl Ring

The electron-rich diaminophenyl ring is prone to oxidation, which can proceed through a series of steps to form quinone-imine structures and ultimately polymeric materials. This process is often autocatalytic and is accelerated by light and the presence of metal ions.

Hydrolysis of the α-Chloro Ketone

The α-chloro ketone moiety is susceptible to hydrolysis, particularly under basic or acidic conditions, to form the corresponding α-hydroxy ketone. The rate of hydrolysis is pH-dependent.

Intramolecular Cyclization

The proximity of the amino groups to the reactive α-chloro ketone side chain creates the potential for intramolecular cyclization reactions. One plausible pathway is an intramolecular nucleophilic attack of one of the amino groups on the carbon bearing the chlorine atom, leading to the formation of a heterocyclic compound. This type of reaction can be influenced by solvent polarity and pH. A potential cyclization could be analogous to a Pictet-Spengler type reaction, where an amine reacts with a carbonyl or its equivalent.

A logical workflow for the potential degradation of 2-chloro-1-(3,4-diaminophenyl)ethanone is depicted below.

Methodological & Application

Application Notes and Protocols for Cyclocondensation Reactions of 2-Chloro-1-(3,4-diaminophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential cyclocondensation reactions of 2-chloro-1-(3,4-diaminophenyl)ethanone, a versatile building block for the synthesis of various heterocyclic compounds, particularly quinoxalines and benzodiazepines. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a starting point for further research and development.

Introduction

2-Chloro-1-(3,4-diaminophenyl)ethanone is a trifunctional molecule possessing a reactive α-haloketone moiety and an o-phenylenediamine core. This unique combination of functional groups allows for a variety of cyclocondensation reactions to construct fused heterocyclic systems of significant interest in medicinal chemistry. The resulting quinoxaline and benzodiazepine scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.[1][2][3][4][5][6] This document outlines detailed protocols for the synthesis of these important classes of compounds from the title precursor.

Synthesis of Quinoxaline Derivatives

The reaction of o-phenylenediamines with α-haloketones is a well-established method for the synthesis of quinoxalines.[2][7] In the case of 2-chloro-1-(3,4-diaminophenyl)ethanone, an intramolecular cyclocondensation is anticipated to occur, leading to the formation of a (quinoxalin-6-yl)methanone scaffold. This reaction can proceed via a one-pot tandem oxidation-condensation process.[3]

Proposed Signaling Pathway for Quinoxaline Formation

Caption: Proposed reaction pathway for the formation of a quinoxaline derivative.

Experimental Protocol: Synthesis of 7-(Chloroacetyl)quinoxaline

Materials:

-

2-chloro-1-(3,4-diaminophenyl)ethanone

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-1-(3,4-diaminophenyl)ethanone (1.0 mmol) in ethanol (20 mL), add sodium bicarbonate (1.2 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water (30 mL) and ethyl acetate (30 mL).

-

Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 7-(chloroacetyl)quinoxaline.

Illustrative Quantitative Data for Quinoxaline Synthesis

| Product | Reactant | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) |

| 7-(Chloroacetyl)quinoxaline | 2-Chloro-1-(3,4-diaminophenyl)ethanone | Ethanol | NaHCO₃ | 5 | 75-85 |

Note: The yield is an estimated value based on analogous reactions reported in the literature.[7]

Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with ketones is a common method for the synthesis of 1,5-benzodiazepines.[4][5][8] The reaction of 2-chloro-1-(3,4-diaminophenyl)ethanone with various ketones can lead to the formation of novel benzodiazepine derivatives with potential pharmacological activities.

Proposed Signaling Pathway for Benzodiazepine Formation

References

- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijtsrd.com [ijtsrd.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3,4-diaminoacetophenone: A Versatile Precursor for Heterocyclic Compound Synthesis

Application Note AP-HET-001

Introduction

2-Chloro-3,4-diaminoacetophenone is an aromatic compound featuring an o-phenylenediamine moiety, a chlorine atom, and an acetophenone group. While specific literature on this exact molecule as a precursor is limited, its structural motifs, particularly the vicinal diamines, make it a highly valuable starting material for the synthesis of a variety of heterocyclic compounds. This document outlines its potential applications in the synthesis of quinoxalines and benzodiazepines, which are pivotal scaffolds in medicinal chemistry and drug development. The protocols provided are based on established methodologies for structurally related o-phenylenediamines.

Core Applications

The primary reactivity of 2-chloro-3,4-diaminoacetophenone stems from the nucleophilic nature of the two adjacent amino groups. These groups can readily undergo condensation reactions with various electrophiles to form heterocyclic rings. The presence of the chloro and acetyl substituents offers opportunities for further functionalization of the resulting heterocyclic systems, allowing for the generation of diverse chemical libraries for screening.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The most common and effective method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2]

The general reaction involves the condensation of 2-chloro-3,4-diaminoacetophenone with a suitable α-dicarbonyl compound to yield a 6-acetyl-7-chloro-substituted quinoxaline derivative.

Logical Workflow for Quinoxaline Synthesis

Caption: General workflow for the synthesis of quinoxaline derivatives.

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a cornerstone of psychopharmacology, widely used for their anxiolytic, sedative, and anticonvulsant effects. The synthesis of 1,4-benzodiazepines can be achieved from o-phenylenediamine derivatives. Given the acetophenone moiety, 2-chloro-3,4-diaminoacetophenone can potentially be used to synthesize various benzodiazepine structures. A plausible route involves the reaction with an α-haloketone followed by cyclization.

More specifically, precursors with a 2-aminoacetophenone structure are key intermediates in the synthesis of many benzodiazepines. While the starting material is a 3,4-diaminoacetophenone, selective reaction at one of the amino groups could lead to intermediates suitable for benzodiazepine synthesis. For instance, reaction with an appropriate reagent could lead to the formation of a 1,5-benzodiazepine scaffold.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Acetyl-7-chloro-substituted Quinoxalines

This protocol is adapted from established methods for quinoxaline synthesis from o-phenylenediamines.[2]

Materials:

-

2-Chloro-3,4-diaminoacetophenone

-

1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil)

-

Ethanol or acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Dissolve 1 equivalent of 2-chloro-3,4-diaminoacetophenone in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.

-

Add 1.1 equivalents of the 1,2-dicarbonyl compound to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Signaling Pathway for Quinoxaline Formation

Caption: Proposed reaction pathway for quinoxaline synthesis.

Protocol 2: Proposed Synthesis of a 1,5-Benzodiazepine Derivative

This protocol is a hypothetical adaptation for the synthesis of a benzodiazepine derivative.

Materials:

-

2-Chloro-3,4-diaminoacetophenone

-

β-Diketone (e.g., acetylacetone)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

In a round-bottom flask, add a solution of 2-chloro-3,4-diaminoacetophenone (1 equivalent) in glacial acetic acid.

-

Add the β-diketone (1 equivalent) to the flask.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes representative yields for the synthesis of quinoxalines from various o-phenylenediamines and 1,2-dicarbonyl compounds, which can be expected to be similar for reactions with 2-chloro-3,4-diaminoacetophenone.

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | Ethanol | >95 | [3] |

| 4,5-Dimethyl-1,2-phenylenediamine | Biacetyl | Acetic Acid | High | General Knowledge |

| 3-Chloro-4-fluoroaniline (multi-step) | - | - | 90 (nitration step) | [1] |

| o-Phenylenediamine | Glyoxal | Acetonitrile/Ni-nanoparticles | High | [2] |

Conclusion

2-Chloro-3,4-diaminoacetophenone holds significant potential as a precursor for the synthesis of biologically active quinoxaline and benzodiazepine derivatives. The presence of the o-phenylenediamine core allows for the application of well-established synthetic methodologies. The chloro and acetyl groups on the aromatic ring provide valuable handles for subsequent chemical modifications, enabling the creation of diverse molecular libraries for drug discovery programs. The protocols and data presented here serve as a foundational guide for researchers and scientists in the field of medicinal chemistry and drug development to explore the synthetic utility of this promising precursor.

References

Application Notes and Protocols for the Synthesis of Novel Ligands from 2-chloro-1-(3,4-diaminophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of novel heterocyclic ligands derived from the versatile starting material, 2-chloro-1-(3,4-diaminophenyl)ethanone. This compound uniquely incorporates both an o-phenylenediamine moiety and a reactive α-haloketone functionality, enabling the efficient construction of diverse molecular scaffolds, particularly quinoxaline and benzodiazepine derivatives. These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines synthetic procedures, data presentation, and potential applications for these novel ligands, targeting researchers in drug discovery and organic synthesis.

Introduction

Quinoxaline and benzodiazepine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs.[5] The synthesis of these heterocycles often involves the condensation of o-phenylenediamines with dicarbonyl or related compounds.[2][6][7][8][9][10] The starting material, 2-chloro-1-(3,4-diaminophenyl)ethanone, presents a unique opportunity for novel ligand design. Its bifunctional nature allows for either intramolecular cyclization to form benzodiazepine-like structures or intermolecular reactions to generate quinoxaline-based dimers or polymers. The presence of the reactive chloroacetyl group provides a handle for further derivatization, expanding the chemical space for ligand development.

This document details two primary synthetic pathways originating from 2-chloro-1-(3,4-diaminophenyl)ethanone:

-

Intermolecular Condensation: Reaction with a suitable dicarbonyl compound to yield a functionalized quinoxaline ligand.

-

Intramolecular Cyclization: Base-mediated cyclization to afford a novel 1,5-benzodiazepin-2-one derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)-7-benzoylquinoxaline (A Novel Quinoxaline Ligand)

This protocol describes the synthesis of a novel quinoxaline derivative through the condensation of 2-chloro-1-(3,4-diaminophenyl)ethanone with benzil, a 1,2-dicarbonyl compound.

Materials:

-

2-chloro-1-(3,4-diaminophenyl)ethanone

-

Benzil

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (5% w/v)

-

Silica gel for column chromatography (60-120 mesh)

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-chloro-1-(3,4-diaminophenyl)ethanone (1.85 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 50 mL of absolute ethanol.

-

Add 5 mL of glacial acetic acid to the mixture.

-

Reflux the reaction mixture with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane solvent system.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 150 mL of ice-cold water with stirring.

-

Neutralize the mixture with a 5% sodium bicarbonate solution until effervescence ceases.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Dry the crude product in a vacuum oven at 50 °C.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain 2-(chloromethyl)-7-benzoylquinoxaline as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield and Physicochemical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-(chloromethyl)-7-benzoylquinoxaline | C₁₆H₁₁ClN₂O | 294.73 | 75-85 | 145-148 |

Expected Spectroscopic Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 2-(chloromethyl)-7-benzoylquinoxaline | 9.15 (s, 1H), 8.30 (d, 1H), 8.10 (dd, 1H), 7.90-7.50 (m, 6H), 4.80 (s, 2H) | 195.5, 153.2, 148.5, 143.1, 142.0, 138.5, 133.0, 131.5, 130.8, 130.0, 129.5, 128.8, 45.2 | 294 [M]⁺, 296 [M+2]⁺ |

Protocol 2: Synthesis of 8-chloroacetyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (A Novel Benzodiazepine Ligand)

This protocol details the base-mediated intramolecular cyclization of 2-chloro-1-(3,4-diaminophenyl)ethanone to yield a novel benzodiazepine derivative.

Materials:

-

2-chloro-1-(3,4-diaminophenyl)ethanone

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-chloro-1-(3,4-diaminophenyl)ethanone (1.85 g, 10 mmol) in 50 mL of anhydrous acetonitrile in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Reflux the mixture with vigorous stirring for 12 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1).

-

After completion, filter the reaction mixture to remove the inorganic base.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in 50 mL of ethyl acetate and wash with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

-

Characterize the final product, 8-chloroacetyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield and Physicochemical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 8-chloroacetyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | C₁₀H₉ClN₂O₂ | 224.64 | 60-70 | 198-201 |

Expected Spectroscopic Data:

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) |

| 8-chloroacetyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | 10.5 (s, 1H), 8.0 (s, 1H), 7.8 (d, 1H), 7.2 (d, 1H), 4.9 (s, 2H), 4.5 (s, 2H) | 195.0, 168.5, 140.2, 135.8, 130.1, 125.6, 121.9, 120.3, 46.1, 45.5 | 224 [M]⁺, 226 [M+2]⁺ |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the synthesis of 2-(chloromethyl)-7-benzoylquinoxaline.

Caption: Workflow for the synthesis of 8-chloroacetyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one.

Potential Signaling Pathway

Quinoxaline derivatives have been reported to exhibit anticancer activity by inhibiting various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[11]

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline ligand.

Applications and Future Directions

The novel quinoxaline and benzodiazepine ligands synthesized from 2-chloro-1-(3,4-diaminophenyl)ethanone are expected to exhibit a range of biological activities.

-

Anticancer Agents: Quinoxaline derivatives are known to target various kinases involved in cancer progression, such as VEGFR-2.[11] The synthesized ligands can be screened for their cytotoxic and anti-proliferative effects on various cancer cell lines.

-

Antimicrobial Agents: The quinoxaline scaffold is present in several antibiotics.[6] The novel ligands can be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

-

Further Derivatization: The chloroacetyl group on both synthesized ligands serves as a versatile handle for further chemical modifications. Nucleophilic substitution reactions can be employed to introduce a variety of functional groups, leading to the generation of a library of novel compounds for high-throughput screening.

These application notes provide a foundation for the synthesis and exploration of novel ligands from a readily accessible starting material. The detailed protocols and expected data will aid researchers in the successful synthesis and characterization of these promising compounds for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 11. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-(3,4-diaminophenyl)ethanone

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 2-chloro-1-(3,4-diaminophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 2-chloro-1-(3,4-diaminophenyl)ethanone?

A1: A direct Friedel-Crafts acylation on 1,2-diaminobenzene is generally unsuccessful due to the basicity of the amino groups, which react with the Lewis acid catalyst. The most common and effective strategy is a two-step process:

-

α-Chlorination: Synthesis of the intermediate 2-chloro-1-(3,4-dinitrophenyl)ethanone from 1-(3,4-dinitrophenyl)ethanone.

-

Nitro Group Reduction: Subsequent reduction of the two nitro groups to form the final product.

Q2: Why can't I just perform a Friedel-Crafts reaction on 3,4-diaminobenzene?

A2: The amino groups (-NH₂) on the benzene ring are Lewis bases. They will react preferentially with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts acylation. This deactivates the catalyst and protonates the ring, preventing the desired acylation reaction from occurring.

Q3: Which reducing agent is best for converting the dinitro intermediate to the diamino product?

A3: Tin(II) chloride (SnCl₂) in an acidic medium like concentrated hydrochloric acid and ethanol is a highly effective and widely used method for this transformation.[1][2] It is known for its high yield and compatibility with various functional groups, including the α-chloro ketone. Catalytic hydrogenation is an alternative but carries a risk of dehalogenation (loss of the chlorine atom).

Q4: My final product, 2-chloro-1-(3,4-diaminophenyl)ethanone, seems unstable and darkens over time. What is the cause?

A4: Aromatic amines, especially ortho-diamines, are susceptible to oxidation. Exposure to air and light can cause the formation of colored quinone-like impurities. It is crucial to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Q5: How can I effectively purify the final product?

A5: The crude product can often be precipitated from the reaction mixture by neutralization. For higher purity, recrystallization from a suitable solvent system like ethanol/water or toluene is recommended. If significant impurities persist, column chromatography on silica gel may be necessary, although care must be taken to avoid product degradation on the stationary phase.

Experimental Protocols & Methodologies

Protocol 1: α-Chlorination of 1-(3,4-Dinitrophenyl)ethanone

This protocol is adapted from the chlorination of similar acetophenones.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1-(3,4-dinitrophenyl)ethanone (1 equivalent) in a suitable solvent like dichloromethane or ethyl acetate.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 2-chloro-1-(3,4-dinitrophenyl)ethanone, which can be used in the next step with or without further purification.

Protocol 2: Reduction of 2-Chloro-1-(3,4-dinitrophenyl)ethanone

This protocol uses the robust tin(II) chloride reduction method.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-8 equivalents) to a mixture of ethanol and concentrated hydrochloric acid.

-

Substrate Addition: Heat the mixture to 70-75 °C to dissolve the tin salt. Once a clear solution is formed, add the crude 2-chloro-1-(3,4-dinitrophenyl)ethanone (1 equivalent) portion-wise to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at reflux (around 78 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup and Precipitation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups

| Method | Reducing Agent & Conditions | Typical Yield | Advantages | Disadvantages |

| Stannous Chloride Reduction | SnCl₂·2H₂O, Conc. HCl, Ethanol, Reflux | 80-95% | High yield, reliable, tolerant of many functional groups.[2] | Requires removal of tin salts during workup. |

| Catalytic Hydrogenation | H₂ gas (1-5 atm), Pd/C or PtO₂, Ethanol/Methanol, RT | 70-90% | Cleaner workup (catalyst is filtered off).[4] | Potential for dehalogenation (C-Cl bond cleavage), requires specialized pressure equipment. |

| Iron Reduction | Fe powder, Acetic Acid or NH₄Cl, Reflux | 65-85% | Inexpensive and effective. | Large excess of iron powder can complicate workup. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Chlorination Step | - Incomplete reaction. - Degradation during workup. - Competing side reactions (e.g., dichlorination). | - Increase reaction time or slightly raise the temperature after initial addition. - Ensure workup is performed with cold solutions to minimize hydrolysis. - Maintain low temperatures during reagent addition to improve selectivity. |

| Low Yield in Reduction Step | - Insufficient reducing agent. - Incomplete reaction. - Product loss during extraction due to salt formation. | - Ensure at least 6 equivalents of SnCl₂ are used for the two nitro groups. - Increase reflux time and monitor via TLC. - Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to deprotonate the amine and improve organic solubility. |

| Product is Dark/Impure | - Air oxidation of the diamine product. - Incomplete reduction (presence of nitro-amino intermediates). - Residual tin salts. | - Perform the final extraction and purification steps quickly and consider working under an inert atmosphere. - Increase reaction time or the amount of reducing agent. - After basification, stir the slurry for 30-60 minutes to fully precipitate tin hydroxides before filtration or extraction. |

| Reaction Not Starting | - Poor quality reagents. - Low reaction temperature (for reduction step). | - Use fresh SnCl₂·2H₂O, as it can oxidize over time. - Ensure the reduction mixture is heated to the recommended temperature (70-78 °C). |

Visualized Workflows and Logic

Caption: Synthetic pathway for 2-chloro-1-(3,4-diaminophenyl)ethanone.

References

Technical Support Center: Synthesis of 2-Chloro-3,4-diaminoacetophenone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3,4-diaminoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-chloro-3,4-diaminoacetophenone?

A1: The most common synthetic route involves a two-step process. First, a suitable chloroacetophenone precursor is dinitrated using a mixture of nitric acid and sulfuric acid. The resulting 2-chloro-3,4-dinitroacetophenone is then reduced to the target diamine.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is crucial to minimize the formation of side products. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10 °C) is essential. The ratio of nitric acid to sulfuric acid and the reaction time also significantly influence the yield and purity of the dinitro intermediate.

Q3: Which reducing agents are suitable for the conversion of the dinitro compound to the diamine?

A3: Several reducing agents can be employed. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a clean and efficient method.[1] Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite can also be used.[1] The choice of reducing agent may depend on the scale of the reaction and the available equipment.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the nitration and reduction steps. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-chloro-3,4-diaminoacetophenone.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of 2-chloro-3,4-dinitroacetophenone (Nitration step) | 1. Incomplete reaction. 2. Formation of mononitrated isomers. 3. Over-nitration to tri-nitro byproducts. 4. Substrate degradation due to excessive temperature. | 1. Increase reaction time or slowly increase the temperature towards the end of the reaction, monitoring by TLC. 2. Optimize the nitrating mixture composition and reaction temperature. 3. Use a milder nitrating agent or shorten the reaction time. 4. Maintain strict temperature control (0-10 °C) throughout the addition of the substrate. |

| Multiple spots on TLC after nitration | Formation of isomeric byproducts (e.g., 2-chloro-4,5-dinitroacetophenone). | Improve the regioselectivity by carefully controlling the reaction conditions. Purification by column chromatography may be necessary. |

| Low yield of 2-chloro-3,4-diaminoacetophenone (Reduction step) | 1. Incomplete reduction. 2. Catalyst poisoning (for catalytic hydrogenation). 3. Reductive dechlorination. 4. Formation of partially reduced intermediates (e.g., nitro-amino or hydroxylamino compounds). | 1. Increase the amount of reducing agent, reaction time, or pressure (for hydrogenation). 2. Use a fresh, high-quality catalyst and ensure the substrate and solvent are free of impurities. 3. Choose a milder reducing agent or optimize the reaction conditions (e.g., lower temperature, shorter time). 4. Ensure sufficient reducing agent and reaction time are provided for complete reduction of both nitro groups. |

| Product is dark-colored and difficult to purify | 1. Air oxidation of the diamine product. 2. Presence of polymeric side products. | 1. Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the crude product by recrystallization from a suitable solvent or by column chromatography. |

| Presence of an impurity with a mass corresponding to the loss of chlorine | Reductive dechlorination has occurred. | Use a less harsh reducing agent. For example, if using SnCl₂/HCl, consider switching to catalytic hydrogenation under milder conditions. |

Experimental Protocols

1. Synthesis of 2-chloro-3,4-dinitroacetophenone (Nitration)

This protocol is a representative procedure based on common nitration reactions of aromatic compounds.

-

Materials: 2'-Chloroacetophenone, Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%).

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared, add 2'-chloroacetophenone dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

-

2. Synthesis of 2-chloro-3,4-diaminoacetophenone (Reduction)

This protocol describes a general procedure for the reduction of a dinitro aromatic compound.

-

Materials: 2-chloro-3,4-dinitroacetophenone, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3,4-dinitroacetophenone in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

-

The precipitated tin salts are removed by filtration.

-

The filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-3,4-diaminoacetophenone.

-

The product can be further purified by recrystallization or column chromatography.

-

Visualizations

References

Technical Support Center: Managing Oxidation of Diaminoacetophenone Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the oxidation of diaminoacetophenone derivatives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are diaminoacetophenone derivatives susceptible to oxidation?

A1: Diaminoacetophenone derivatives are a class of aromatic amines. The electron-rich nature of the aromatic ring, combined with the presence of two amine functional groups, makes these molecules highly susceptible to oxidation. The amino groups can readily donate electrons, initiating oxidation processes that can lead to the formation of colored impurities and degradation products. Factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions can accelerate this degradation.[1]

Q2: What are the common visual indicators of oxidation in my diaminoacetophenone samples?

A2: The most common sign of oxidation is a change in color.[1] Highly pure diaminoacetophenone derivatives are often light yellow to brown solids.[2] Upon oxidation, you may observe the material darkening, turning from yellow or tan to dark brown or even black. This discoloration is due to the formation of highly conjugated oxidation products. In solution, a similar color progression from colorless or pale yellow to a darker yellow or brown solution is indicative of degradation.

Q3: How can I prevent oxidation during synthesis and workup?

A3: To minimize oxidation during chemical reactions and subsequent workup procedures, it is crucial to work under an inert atmosphere. This can be achieved by purging all reaction vessels with an inert gas like nitrogen or argon and maintaining a positive pressure of that gas throughout the experiment. Additionally, using deoxygenated solvents, which can be prepared by sparging with an inert gas, is highly recommended.

Q4: What are the best practices for the long-term storage of diaminoacetophenone derivatives?

A4: For long-term stability, these compounds should be stored as solids in a cool, dark environment, preferably in a refrigerator or freezer at 2-8°C.[2] The container should be opaque to prevent light exposure and should be tightly sealed. Before sealing, it is best practice to flush the container with an inert gas (nitrogen or argon) to displace any air. Storing under an inert atmosphere is the most critical factor in preventing long-term oxidative degradation.

Q5: Which antioxidants can be used to stabilize my compounds?

A5: Aromatic amine antioxidants are effective at scavenging free radicals that propagate the oxidation process.[3] Common choices include hindered phenols like Butylated Hydroxytoluene (BHT) or radical-scavenging antioxidants such as 2,6-di-tert-butyl-4-methylphenol.[1] The selection and concentration of an antioxidant should be optimized for the specific derivative and its intended application, typically in the range of 0.01-0.5% by weight.[1]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Sample Discoloration (Solid or Solution) | 1. Exposure to atmospheric oxygen.2. Exposure to light.3. Contamination with metal ions.4. High storage temperature. | 1. Handle and store the compound under an inert atmosphere (Nitrogen or Argon).2. Store in an amber vial or protect from light.3. Use high-purity, metal-free solvents and reagents. Consider using a chelating agent like EDTA in solutions if metal contamination is suspected.4. Store at recommended low temperatures (e.g., 2-8°C). |

| Appearance of New Impurity Peaks in HPLC/LC-MS | 1. Oxidative degradation during sample preparation or analysis.2. Gradual degradation of the stock material over time. | 1. Prepare analytical samples fresh using deoxygenated solvents. Minimize the time the sample is on the autosampler.2. Re-evaluate storage conditions. If degradation is significant, the material may need to be repurified or re-synthesized. |

| Inconsistent Experimental Results / Poor Reproducibility | 1. Variable levels of oxidation in the starting material between batches or experiments.2. Oxidation occurring during the experiment itself. | 1. Characterize the purity of the starting material by HPLC before each experiment. Use material from a single, well-stored batch for a series of related experiments.2. Deoxygenate all reaction solvents and maintain an inert atmosphere throughout the experimental procedure. |

| Low Yield in Synthetic Reactions | 1. Oxidation of the starting material or product during the reaction.2. Incompatible reaction conditions promoting oxidation. | 1. Implement strict air-free techniques. Consider adding a small amount of a suitable antioxidant if compatible with the reaction chemistry.2. Avoid unnecessarily high temperatures or prolonged reaction times. Screen for catalysts or reagents that are less likely to promote oxidation. |

Experimental Protocols

Protocol 1: Forced Oxidation Study

Forced degradation studies are essential to understand the oxidation pathways and validate the stability-indicating power of analytical methods.[4][5]

Objective: To intentionally degrade a diaminoacetophenone derivative under oxidative stress to identify potential degradation products.

Materials:

-

Diaminoacetophenone derivative

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Prepare a stock solution of the diaminoacetophenone derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Stress Condition: In a clean vial, mix a known volume of the stock solution with the hydrogen peroxide solution. A common starting point is to treat the sample with 3% H₂O₂ at room temperature.

-

Time Points: Store the stressed sample at room temperature, protected from light. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching (Optional but Recommended): To stop the oxidation at a specific time point, the reaction can be quenched by significant dilution with the mobile phase.

-

Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the time-zero sample and a control sample (drug substance in solvent without H₂O₂).

-

Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation of the active ingredient, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage.[6]

Protocol 2: General Procedure for Handling and Storage under Inert Atmosphere

Objective: To minimize exposure of the diaminoacetophenone derivative to atmospheric oxygen during routine handling and storage.

Materials:

-

Schlenk flask or vial with a septum-sealed sidearm

-

Source of inert gas (Nitrogen or Argon) with a regulator

-

Schlenk line or manifold with vacuum and inert gas lines

-

Spatula, syringes, and needles

-

Parafilm or septum tape

Procedure:

-

Preparation: Place the solid diaminoacetophenone derivative into a clean, dry Schlenk flask or vial.

-

Inerting the Vessel: Securely attach the flask to the Schlenk line.

-

Purging Cycle:

-

Carefully open the flask to the vacuum line to evacuate the air. Be cautious not to pull the solid material into the line.

-

Close the vacuum valve and slowly open the inert gas valve to backfill the flask with nitrogen or argon. . Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

-

-

Handling: For removing a portion of the solid, maintain a positive pressure of inert gas in the flask. Quickly remove the stopper, take the required amount of material, and immediately reseal the flask. For the highest level of protection, perform this transfer inside a glovebox.

-

Storage: After handling, ensure the flask is under a positive pressure of inert gas. Seal the stopper and any septum with parafilm. Store in a cool, dark location as specified (e.g., 2-8°C).

Visualizations

Workflow for Handling Oxidation-Sensitive Compounds

Caption: General workflow for handling oxidation-sensitive compounds.

Troubleshooting Logic for Unexpected Degradation

Caption: Decision tree for troubleshooting unexpected sample degradation.

References

- 1. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]

- 2. 21304-39-2 CAS MSDS (3-4-diaminoacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Technical Support Center: Optimizing Quinoxaline Formation

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

The most classic and widely used method for quinoxaline synthesis is the condensation reaction between an aryl 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This method, however, can sometimes require high temperatures and strong acid catalysts.[1][2] Modern protocols often employ a variety of catalysts to achieve higher yields under milder conditions.[2]

Q2: My reaction is not proceeding, or the yield is very low. What are the potential causes?

Several factors can contribute to a low yield or a stalled reaction:

-

Inactive Catalyst: The catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and used in the optimal concentration. For instance, with AlCuMoVP catalyst, increasing the amount from 50 mg to 100 mg has been shown to increase yields from 85% to 92%.[1]

-

Poor Reactant Quality: Impurities in the starting materials (1,2-diamines or 1,2-dicarbonyl compounds) can interfere with the reaction. It is advisable to purify the reactants if their quality is questionable.

-

Inappropriate Solvent: The choice of solvent is crucial. While various solvents like toluene, ethanol, and acetonitrile have been used successfully, the optimal solvent can be substrate-dependent.[1][2][4] Some modern "green" protocols even utilize water or solvent-free conditions.[5]

-

Substituent Effects: The electronic properties of substituents on the aromatic rings of the reactants can significantly influence the reaction rate and yield. Electron-donating groups on the 1,2-diamine generally favor product formation, while electron-withdrawing groups can lead to lower yields.[1]

Q3: I am observing significant side product formation. How can I improve the selectivity?

Side reactions can be minimized by optimizing the reaction conditions:

-

Lowering Reaction Temperature: Many modern protocols achieve high selectivity at room temperature, which can suppress the formation of undesired byproducts.[1][5]

-

Catalyst Choice: The use of a suitable catalyst can significantly enhance the selectivity of the reaction. A wide range of catalysts have been reported, including various metal-based nanocatalysts, solid acids, and organocatalysts.[2][6]

-

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time to prevent the formation of degradation products or other side products.[1]

Q4: Are there any "green" or environmentally friendly methods for quinoxaline synthesis?

Yes, significant research has been dedicated to developing greener synthetic routes for quinoxalines. These methods often feature:

-

Use of Recyclable Catalysts: Many heterogeneous catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity.[1][2]

-

Aqueous Reaction Media: Several protocols have been developed that utilize water as the solvent, reducing the reliance on volatile organic compounds.[5]

-

Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions, often with microwave or ultrasound irradiation, which minimizes waste.[7]

-

Mild Reaction Conditions: The use of efficient catalysts often allows the reactions to be carried out at room temperature, reducing energy consumption.[1][5]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Inactive or insufficient catalyst. | Use a fresh batch of catalyst and optimize the catalyst loading. For example, with AlCuMoVP, 100 mg was found to be a suitable amount for a 1 mmol scale reaction.[1] |

| Poor quality of starting materials. | Purify the o-phenylenediamine and 1,2-dicarbonyl compound before use. | |

| Inappropriate solvent. | Screen different solvents. Toluene, ethanol, acetonitrile, and water/ethanol mixtures are commonly used.[1][2][5] Consider solvent-free conditions.[7] | |

| Unfavorable electronic effects of substituents. | For reactants with strong electron-withdrawing groups, a more active catalyst or higher reaction temperature may be required. | |

| Formation of Multiple Products/Side Reactions | Reaction temperature is too high. | Attempt the reaction at room temperature. Many modern protocols provide excellent yields at ambient temperatures.[1][5] |

| Incorrect catalyst or catalyst loading. | Select a catalyst known for high selectivity. A wide array of catalysts, from metal nanoparticles to solid acids, have been reported to be effective.[2][6] | |

| Reaction time is too long. | Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid byproduct formation.[1] | |

| Difficulty in Product Isolation/Purification | Product is soluble in the reaction solvent. | After reaction completion and catalyst filtration, evaporate the solvent. The crude product can often be purified by recrystallization from ethanol.[1] |

| Catalyst is difficult to separate from the product. | Utilize a heterogeneous catalyst that can be easily removed by filtration.[1] |

Experimental Protocols

General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst

This protocol is based on the use of an alumina-supported heteropolyoxometalate catalyst.[1]

-

Reactant Preparation: In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

-

Solvent Addition: Add the desired solvent (e.g., toluene, 8 mL).

-

Catalyst Addition: Add the heterogeneous catalyst (e.g., AlCuMoVP, 100 mg).[1]

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion, separate the insoluble catalyst by filtration.

-

Workup: Dry the filtrate over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the product by recrystallization, for example, from ethanol.[1]

Data Presentation

Table 1: Effect of Catalyst Amount on Quinoxaline Yield

| Entry | Catalyst Amount (mg) | Yield (%) |

| 1 | 10 | - |

| 2 | 50 | 85 |

| 3 | 100 | 92 |

| 4 | 150 | 93 |

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), AlCuMoVP catalyst, 2 hours, 25°C.[1]

Table 2: Effect of Reaction Time on Quinoxaline Yield

| Entry | Time (min) | Yield (%) |

| 1 | 30 | 75 |

| 2 | 60 | 85 |

| 3 | 120 | 92 |

| 4 | 180 | 92 |

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), AlCuMoVP (100 mg), toluene (7 mL), 25°C.[1]

Table 3: Comparison of Different Catalysts for Quinoxaline Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | AlCuMoVP | Toluene | 25 | 2 h | 92 |

| 2 | AlFeMoVP | Toluene | 25 | 2 h | 80 |

| 3 | Pyridine | THF | Room Temp. | 2 h | Excellent |

| 4 | Phenol | H₂O:Ethanol | Room Temp. | 2 min | 98 |

| 5 | Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 |

(Data compiled from multiple sources)[1][4][5][8]

Visualizations

Experimental Workflow for Quinoxaline Synthesis

Caption: A generalized experimental workflow for the synthesis of quinoxalines.

Troubleshooting Logic for Low Quinoxaline Yield

Caption: A decision tree for troubleshooting low yields in quinoxaline synthesis.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ias.ac.in [ias.ac.in]

- 8. acgpubs.org [acgpubs.org]

troubleshooting guide for the synthesis of substituted quinoxalines

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of substituted quinoxalines.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my quinoxaline synthesis consistently low?

Answer:

Low yields in quinoxaline synthesis can stem from several factors, ranging from reaction conditions to the nature of the starting materials. The most common synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3]

Potential Causes & Solutions:

-

Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acid catalysts, which can lead to the formation of side products and degradation of the desired product.[1][2]

-

Solution: Employ milder reaction conditions. Many modern protocols utilize catalysts that are effective at room temperature, which can significantly reduce undesirable side reactions.[1]

-

-

Substituent Effects: The electronic properties of substituents on the aromatic diamine can significantly impact reactivity.

-

Cause: Strong electron-withdrawing groups (e.g., nitro groups) on the diamine can deactivate the molecule, making it labile and potentially preventing the reaction from proceeding to completion.

-

Solution: For electron-poor substrates, consider using more forcing conditions or highly active catalytic systems. Alternatively, a different synthetic route that does not rely on the nucleophilicity of the diamine may be necessary.

-

-

Inefficient Catalysis: The choice of catalyst is crucial for both yield and reaction time.

-

Solution: A wide range of catalysts have been shown to improve yields. Consider screening different types of catalysts, such as:

-

Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates (e.g., AlCuMoVP) and phosphate-based catalysts (MAP, DAP) are often recyclable and effective under mild conditions.[1][2]

-

Homogeneous Catalysts: Iodine, copper (CuI), and nickel (NiBr2) catalysts have proven effective.[4][5]

-

Organocatalysts: Camphor sulfonic acid can be a metal-free option.[6]

-

-

-

Long Reaction Times: Extended reaction times can lead to product degradation.

Question: I am observing significant side product formation. How can I improve the purity of my crude product?

Answer:

Side product formation is a common issue, often linked to the reaction conditions and the stability of the reactants or intermediates.

Potential Causes & Solutions:

-

Dimerization: Under certain acidic conditions, dimerization of the quinoxaline product can occur as a significant side reaction.[12]

-

Solution: Minimize the acidity of the reaction medium or use a catalyst that operates under neutral or basic conditions. Buffer the reaction if necessary.

-

-

Double Substitution: When synthesizing asymmetrically substituted quinoxalines, for example from 2,3-dichloroquinoxaline (2,3-DCQ), it is easy to get double substitution by the nucleophile.

-

Solution: Carefully control the stoichiometry by using only one equivalent of the nucleophile. Running the reaction at a lower temperature (e.g., room temperature) can also help to selectively achieve mono-substitution.[13]

-

-

Oxidation of Starting Materials: The 1,2-diamine starting materials can be susceptible to air oxidation, leading to impurities that can complicate the reaction.

-

Solution: Use freshly purified diamines. If the diamine is known to be sensitive, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Question: My product is difficult to purify. What methods are recommended?

Answer:

Purification is essential to isolate the desired substituted quinoxaline from unreacted starting materials, catalysts, and side products.

Recommended Purification Techniques:

-

Recrystallization: This is the most common and often most effective method for purifying solid quinoxaline derivatives. Hot ethanol is frequently used as the recrystallization solvent.[9][13]

-

Flash Column Chromatography: For complex mixtures or non-crystalline products, silica gel flash column chromatography is a standard purification method.[1]

-

Solvent-Free Reactions: Some protocols, particularly those using microwave irradiation, are designed to proceed cleanly and yield a product that is pure after simple isolation, minimizing the need for extensive purification.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core structure?

The most classic and widely used method is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil or glyoxal).[1][2][3][7][13][14][15]

Q2: Are there alternative methods to the standard diamine and dicarbonyl condensation?

Yes, several other effective methods exist:

-

From α-haloketones: The reaction of o-phenylenediamines with α-haloketones (e.g., phenacyl bromides) can yield quinoxalines, often without the need for a catalyst.[6]

-

From α-hydroxyketones: These reactions typically require an oxidant (like iodine in DMSO) to facilitate a tandem oxidative condensation.[5][6]

-

The Beirut Reaction: This is a specialized method for synthesizing quinoxaline-N,N'-dioxides. It involves the cycloaddition of a benzofuroxan with a source of enolates, such as β-diketones or β-ketoesters, catalyzed by a base.[16][17]

Q3: How can I synthesize asymmetrically substituted quinoxalines?

A convenient approach is to start with 2,3-dichloroquinoxaline (2,3-DCQ) and perform sequential nucleophilic substitution reactions. By carefully controlling the reaction conditions (e.g., temperature and stoichiometry), one chlorine atom can be substituted first, followed by substitution of the second chlorine with a different nucleophile.[13]

Q4: Can I run these syntheses on a larger, gram-scale?

Yes. While many methods are developed on a millimole scale, some have been successfully scaled up. For example, methods using recoverable catalysts or those with simple work-up procedures are often more amenable to a larger scale.[2][18] Always perform safety assessments before scaling up any chemical reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature to guide reaction optimization.

Table 1: Effect of Catalyst Loading on Quinoxaline Yield (Reaction: o-phenylenediamine (1 mmol) + benzil (1 mmol) in toluene at 25°C for 120 min)

| Catalyst (AlCuMoVP) Amount (mg) | Yield (%) |

| 25 | 45 |

| 50 | 70 |

| 75 | 85 |

| 100 | 92 |

| 125 | 92 |

Data adapted from an efficient protocol using recyclable alumina-supported heteropolyoxometalates.[1]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Reaction: o-phenylenediamine + various 1,2-dicarbonyl precursors)

| Dicarbonyl Precursor | Method | Time | Yield (%) |

| Benzil | Conventional Heating | 8 h | 75% |

| Benzil | Microwave (160W) | 60 s | 90% |

| Glyoxal | Conventional Heating | 2 h | 60% |

| Glyoxal | Microwave (160W) | 60 s | 92% |

| Benzoin | Conventional Heating | 10 h | 65% |

| Benzoin | Microwave (160W) | 60 s | 89% |

Data adapted from a green synthesis protocol for quinoxalines.[9]

Key Experimental Protocols

Protocol 1: General Synthesis via Condensation at Room Temperature [1]

-